4-Methoxytrityl chloride

Solid-Phase Peptide Synthesis Cysteine Protection Orthogonal Deprotection

Multi-step SPPS and oligonucleotide assembly demand protecting groups that balance stability and precise deprotection. 4-Methoxytrityl chloride (MMT-Cl) fills the gap between over-stable Trt and overly labile Dmt groups. - Quantitative removal with 0.5-1% TFA while S-Trt and t-butyl groups remain intact, ideal for cysteine-rich peptides. - 10:1 kinetic selectivity for primary over secondary alcohols ensures chemoselective protection of 5′-hydroxyls in nucleosides. - Stable in protic solvents, unlike N-Dmt derivatives, enabling robust process development. Supplied with ≥98% HPLC purity, refrigerated storage, and global logistics support.

Molecular Formula C20H17ClO
Molecular Weight 308.8 g/mol
CAS No. 14470-28-1
Cat. No. B032094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxytrityl chloride
CAS14470-28-1
Synonyms1-(Chlorodiphenylmethyl)-4-methoxybenzene;  p-(Chlorodiphenylmethyl)anisole;  (p-Anisyl)diphenylmethyl Chloride;  1-(Chlorodiphenylmethyl)-4-methoxybenzene;  4-Anisyl(chloro)diphenylmethane;  4-Methoxytriphenylmethyl Chloride;  4-Methoxytritylchloride;  4-M
Molecular FormulaC20H17ClO
Molecular Weight308.8 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl
InChIInChI=1S/C20H17ClO/c1-22-19-14-12-18(13-15-19)20(21,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15H,1H3
InChIKeyOBOHMJWDFPBPKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxytrityl Chloride: Precision Hydroxyl & Thiol Protection


4-Methoxytrityl chloride (MMT-Cl, CAS 14470-28-1) is a monomethoxy-substituted trityl chloride derivative that functions as an acid-labile protecting group for hydroxyl, thiol, and amine functionalities . It occupies a strategic intermediate position in the acid-lability spectrum between trityl (Trt) and dimethoxytrityl (Dmt) groups, enabling orthogonality in complex, multi-step syntheses [1]. Its defining feature is the ability to undergo quantitative, selective deprotection under conditions that leave more robust protecting groups intact, a property that is critical for solid-phase peptide and oligonucleotide synthesis [2].

4-Methoxytrityl Chloride: Substitution Pitfalls


In solid-phase peptide synthesis (SPPS) and oligonucleotide assembly, the protecting group defines reaction orthogonality and, ultimately, product yield and purity. The substitution of 4-methoxytrityl chloride (MMT-Cl) with the parent trityl chloride (TrCl) or the more acid-labile dimethoxytrityl chloride (DMT-Cl) introduces distinct risks. TrCl-based protecting groups are often too stable, requiring harsh deprotection conditions that can cause depurination in nucleic acids [1] or premature cleavage from acid-sensitive resins. Conversely, DMT-Cl derivatives decompose slowly in protic solvents, compromising their utility in certain peptide synthesis workflows . MMT-Cl offers a quantifiable, intermediate acid-lability that enables selective deprotection in the presence of both more stable (e.g., Trt, t-butyl) and more labile (e.g., Dmt) groups, a property essential for complex, multi-protecting group strategies [2].

4-Methoxytrityl Chloride: Comparative Evidence


Acid Lability Comparison: Mmt vs. Trt

The 4-methoxytrityl (Mmt) group exhibits dramatically higher acid lability than the parent trityl (Trt) group. Under identical, mild conditions (1% TFA in DCM/TES (95:5)), Mmt-protected cysteine was completely deprotected (100%) within 30 minutes. In contrast, only 4–5% of the Trt group was removed from Trt-protected cystine [1]. This quantifiable difference establishes MMT-Cl as the reagent of choice for introducing a protecting group that can be selectively removed without affecting Trt-protected sites.

Solid-Phase Peptide Synthesis Cysteine Protection Orthogonal Deprotection

Orthogonal Selectivity: Mmt vs. Trt and t-Butyl

The S-Mmt function can be quantitatively removed by treatment with 0.5–1.0% trifluoroacetic acid (TFA) while leaving both tert-butyl (t-Bu) type and S-Trityl (S-Trt) protecting groups completely intact [1]. This selectivity was demonstrated in the solid-phase synthesis of Tyr1-somatostatin on a 2-chlorotrityl resin, where quantitative cleavage from the resin and complete deprotection was achieved with 3% TFA in DCM-TES (95:5) for 30 minutes, with no observed reduction of tryptophan [1].

Fmoc Solid-Phase Peptide Synthesis Cysteine Protection Orthogonal Protection

Protic Solvent Stability: Mmt vs. Dmt N-Protection

In a direct comparison for N-protection during solid-phase peptide synthesis, the N-Mmt group remained stable and survived intact, whereas N-Dmt derivatives underwent slow decomposition when exposed to protic solvents . This qualitative difference has significant implications for synthetic routes involving alcohols, water, or other hydrogen-bond donating media.

Solid-Phase Peptide Synthesis N-Protection Protic Solvent Compatibility

Reaction Rate: Mmt vs. Trityl Chloride

Comparative kinetic studies reveal that 4-methoxytrityl chloride reacts 20% faster with methanol than its non-substituted counterpart, trityl chloride (relative rate k_rel = 1.20 for MMT-Cl vs. 1.00 for TrCl) [1]. This rate enhancement is attributed to the electron-donating para-methoxy group, which stabilizes the carbocation intermediate.

Hydroxyl Protection Reaction Kinetics Structure-Reactivity Relationship

Steric Selectivity for Primary Alcohols

Kinetic studies demonstrate that 4-methoxytrityl chloride exhibits a 10:1 preference for protecting primary alcohols over secondary alcohols under standard conditions [1]. This high selectivity is driven by the substantial steric bulk of the trityl group, which impedes approach by more hindered secondary nucleophiles.

Regioselective Protection Carbohydrate Chemistry Steric Hindrance

Resin Loading and Reactivity: Mmt Resins

In a comparative study of trityl-type resins for aminothiol immobilization, 4-methoxytrityl (Mmt)- and 4,4′-dimethoxytrityl (Dmt)-resins exhibited the highest reaction rates for sterically hindered thiols, achieving loading capacities of 0.5–1.0 mmol/g resin [1]. This class-level performance positions Mmt-resins as equivalent to Dmt-resins in terms of reactivity while offering the distinct acid-lability profile of the Mmt group.

Solid-Phase Synthesis Resin Loading Aminothiol Immobilization

4-Methoxytrityl Chloride: Key Applications


Orthogonal Cysteine Protection in Fmoc SPPS

The ability of the Mmt group to be quantitatively removed with 0.5–1.0% TFA while leaving S-Trt and t-butyl type protections intact [1] makes 4-methoxytrityl chloride an indispensable reagent for SPPS of complex, cysteine-rich peptides. This scenario is validated by the successful synthesis of Tyr1-somatostatin, where S-Mmt protection enabled selective, staged deprotection and on-resin disulfide formation [1].

5′-Hydroxyl Protection in Oligonucleotide Synthesis

MMT-Cl's intermediate acid-lability (between Trt and Dmt) and its 10:1 selectivity for primary over secondary alcohols [2] are ideal for protecting the 5′-hydroxyl of nucleosides in automated DNA/RNA synthesizers. The mild, 1% TFA deprotection conditions [3] minimize the risk of depurination and strand cleavage, ensuring high-fidelity oligonucleotide assembly.

Primary Hydroxyl Protection in Carbohydrates

The 10:1 kinetic preference for primary over secondary alcohol protection [2] is exploited for the chemoselective derivatization of carbohydrates and other polyols. This high selectivity, combined with a 20% faster reaction rate compared to trityl chloride [2], streamlines the synthesis of protected monosaccharide building blocks for oligosaccharide assembly and glycoconjugate research.

N-Protection in Protic Solvent Peptide Synthesis

Unlike N-Dmt derivatives, which decompose slowly in protic media, N-Mmt groups remain stable . This key differentiator positions MMT-Cl as the reagent of choice for peptide synthetic routes that necessitate the use of alcohols or other hydrogen-bond donating solvents, preventing premature deprotection and improving overall process robustness.

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